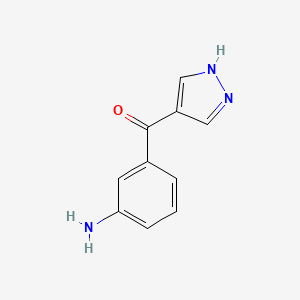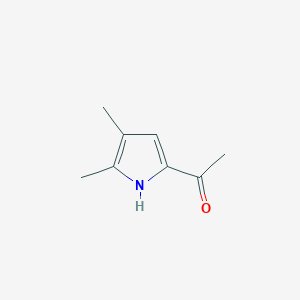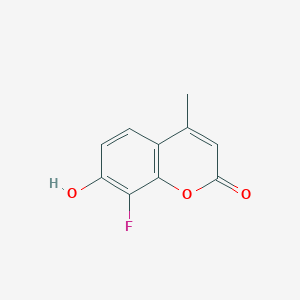
2-Methacryloyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methacryloyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a methacryloyl group and a carbonitrile group attached to the tetrahydroisoquinoline core.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methacryloyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures and controlled environments to ensure the desired product yield.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 2-Methacryloyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The methacryloyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the methacryloyl group under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Amino-tetrahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
科学研究应用
2-Methacryloyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of advanced materials, including polymers with specific properties
作用机制
The mechanism of action of 2-Methacryloyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
相似化合物的比较
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the methacryloyl and carbonitrile groups.
2-Methacryloyl-1,2,3,4-tetrahydroisoquinoline: Similar to the target compound but without the carbonitrile group.
6-Cyano-1,2,3,4-tetrahydroisoquinoline: Similar to the target compound but without the methacryloyl group.
Uniqueness: The combination of these functional groups allows for versatile chemical modifications and the development of novel compounds with specific properties .
属性
分子式 |
C14H14N2O |
|---|---|
分子量 |
226.27 g/mol |
IUPAC 名称 |
2-(2-methylprop-2-enoyl)-3,4-dihydro-1H-isoquinoline-6-carbonitrile |
InChI |
InChI=1S/C14H14N2O/c1-10(2)14(17)16-6-5-12-7-11(8-15)3-4-13(12)9-16/h3-4,7H,1,5-6,9H2,2H3 |
InChI 键 |
JAKCZAYFHGVYPL-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)N1CCC2=C(C1)C=CC(=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-((1S,2R)-2-Aminocyclopropyl)-[1,1'-biphenyl]-3-ol hydrochloride](/img/structure/B12859415.png)
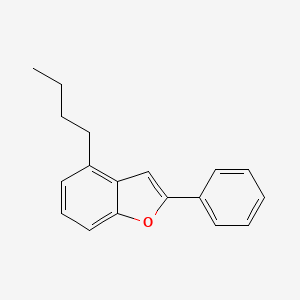
![7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12859423.png)
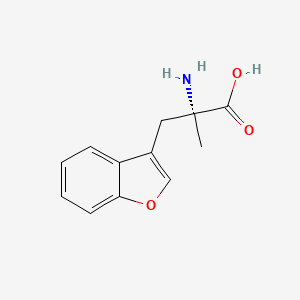
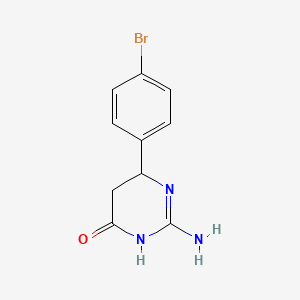

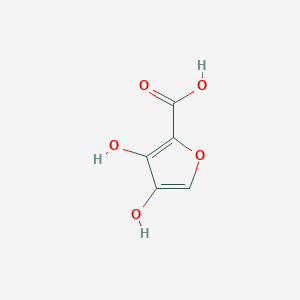
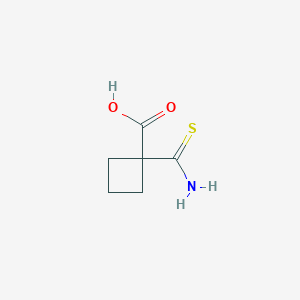
![Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B12859453.png)
